molecular formula C19H20BrN3O4 B11558330 (3E)-N-(4-bromophenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide

(3E)-N-(4-bromophenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide

Cat. No.: B11558330
M. Wt: 434.3 g/mol
InChI Key: YQXURNUMLYFNOL-WSDLNYQXSA-N
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Description

(3E)-N-(4-BROMOPHENYL)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(4-BROMOPHENYL)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-bromoaniline with 2,4-dimethoxybenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then reacted with butanoyl chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(4-BROMOPHENYL)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3E)-N-(4-BROMOPHENYL)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-N-(4-BROMOPHENYL)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

(3E)-N-(4-BROMOPHENYL)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is unique due to its specific combination of bromophenyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20BrN3O4

Molecular Weight

434.3 g/mol

IUPAC Name

N-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]-2,4-dimethoxybenzamide

InChI

InChI=1S/C19H20BrN3O4/c1-12(10-18(24)21-14-6-4-13(20)5-7-14)22-23-19(25)16-9-8-15(26-2)11-17(16)27-3/h4-9,11H,10H2,1-3H3,(H,21,24)(H,23,25)/b22-12+

InChI Key

YQXURNUMLYFNOL-WSDLNYQXSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=C(C=C1)OC)OC)/CC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

CC(=NNC(=O)C1=C(C=C(C=C1)OC)OC)CC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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